molecular formula C18H16ClN3O3 B15154991 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide

Cat. No.: B15154991
M. Wt: 357.8 g/mol
InChI Key: YTDFPWVIJBYXPM-UHFFFAOYSA-N
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Description

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified oxadiazole derivatives with different functional groups.

Scientific Research Applications

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide include other oxadiazole derivatives such as 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole . These compounds share similar chemical structures and properties but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide

InChI

InChI=1S/C18H16ClN3O3/c19-15-8-2-1-7-14(15)18-21-17(25-22-18)10-4-9-16(24)20-12-5-3-6-13(23)11-12/h1-3,5-8,11,23H,4,9-10H2,(H,20,24)

InChI Key

YTDFPWVIJBYXPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)O)Cl

Origin of Product

United States

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